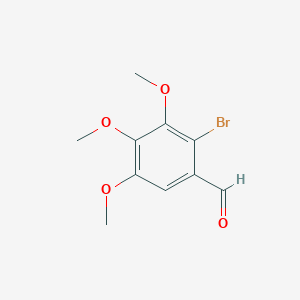

2-Bromo-3,4,5-trimethoxybenzaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3,4,5-trimethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-13-7-4-6(5-12)8(11)10(15-3)9(7)14-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADPQZFHJVANIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)Br)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35274-53-4 | |

| Record name | 35274-53-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformational Chemistry of 2 Bromo 3,4,5 Trimethoxybenzaldehyde

Reactivity of the Bromine Substituent

The carbon-bromine bond on the aromatic ring is a key site for reactions that introduce new functional groups or create new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions for Diverse Derivatization

The bromine atom on the electron-rich trimethoxybenzene ring can be replaced by various nucleophiles, typically through metal-catalyzed processes. While classical nucleophilic aromatic substitution (SNAr) is often facilitated by strong electron-withdrawing groups, the reactivity of aryl bromides like 2-Bromo-3,4,5-trimethoxybenzaldehyde is significantly enhanced by transition metal catalysis.

A notable example is the copper-catalyzed methoxylation reaction. In processes analogous to the synthesis of 3,4,5-trimethoxybenzaldehyde (B134019) from brominated precursors, the bromo substituent can be displaced by a methoxide source. For instance, the reaction of a brominated phenolic aldehyde with sodium methoxide in the presence of a copper catalyst, such as cupric chloride, in a solvent like dimethylformamide (DMF) facilitates the substitution of bromine with a methoxy (B1213986) group. mdma.ch This type of reaction is a powerful tool for modifying the substitution pattern of the aromatic ring.

| Nucleophile | Catalyst/Conditions | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| CH₃O⁻ (Methoxide) | CuCl₂, DMF | -OCH₃ (Methoxy) | Ullmann-type Condensation |

| R-NH₂ (Amine) | Pd or Cu catalyst, Base | -NHR (Secondary Amine) | Buchwald-Hartwig Amination |

| R-B(OH)₂ (Boronic Acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | -R (Aryl/Alkyl) | Suzuki Coupling |

| CN⁻ (Cyanide) | Pd or Ni catalyst | -CN (Cyano) | Cyano-de-bromination |

Oxidative Addition to Transition Metal Centers

A fundamental reaction of aryl halides is the oxidative addition to a low-valent transition metal center, most notably Palladium(0). nih.govuvic.ca This step is the cornerstone of numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. In this process, the Pd(0) complex inserts into the carbon-bromine bond, forming a new organopalladium(II) species.

The reaction proceeds as follows: Ar-Br + Pd(0)Ln → Ar-Pd(II)(Br)Ln

While specific studies detailing the oxidative addition of this compound are not prevalent, its structure as an aryl bromide makes it a prime candidate for such reactivity. nih.govnih.govresearchgate.net The resulting organopalladium intermediate is highly versatile and can subsequently react with a wide array of nucleophiles in the presence of a suitable base to form new bonds, demonstrating the immense synthetic utility of this transformation. The choice of phosphine (B1218219) ligands on the palladium catalyst can significantly influence the rate and efficiency of the oxidative addition step. uvic.ca

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(0) complex + Base | C-C (Aryl-Aryl, Aryl-Alkyl) |

| Heck Coupling | Alkene | Pd(0) complex + Base | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex + Cu(I) salt + Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd(0) complex + Base | C-N (Aryl-Amine) |

Transformations of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle that can undergo a variety of transformations, including reduction, condensation, and protection.

Reduction Reactions to Benzylic Alcohols

The aldehyde functional group of this compound can be readily reduced to the corresponding primary benzylic alcohol, (2-Bromo-3,4,5-trimethoxyphenyl)methanol. This transformation is typically achieved with high efficiency using common hydride reducing agents.

Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol is a mild and selective reagent for this purpose, leaving the aryl bromide and ether functionalities intact. For a more powerful reducing agent, lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF) can be used, although it requires more careful handling.

| Reducing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Powerful, less selective, reacts with protic solvents. |

| Hydrogen (H₂) | Ethanol, Ethyl acetate | Requires a metal catalyst (e.g., Pd, Pt, Ni). |

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Schiff Bases)

The electrophilic carbon atom of the aldehyde group readily reacts with primary amines to form imines, commonly known as Schiff bases. jcsp.org.pkijacskros.comnih.gov This condensation reaction typically occurs under mild acidic catalysis and involves the formation of an unstable carbinolamine intermediate, which then dehydrates to yield the final imine product. ijacskros.comeijppr.com

The reaction of this compound with various primary amines (R-NH₂) leads to the formation of N-substituted imines. This reaction is highly general and can be used to introduce a wide range of substituents, which is particularly useful in the synthesis of ligands for metal complexes and various biologically active compounds. nih.gov

| Nitrogen Nucleophile | Product Class | General Structure |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Ar-CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | Ar-CH=N-OH |

| Hydrazine (NH₂NH₂) | Hydrazone | Ar-CH=N-NH₂ |

| Semicarbazide (NH₂NHC(O)NH₂) | Semicarbazone | Ar-CH=N-NHC(O)NH₂ |

Formation of Acetals and Other Protective Group Strategies

To perform selective chemistry at the bromine-substituted carbon without interference from the reactive aldehyde, the aldehyde group can be temporarily protected. The most common protecting group for an aldehyde is an acetal.

Acetal formation is achieved by reacting this compound with an excess of an alcohol or a diol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, TsOH). The reaction is reversible, and water is typically removed to drive the equilibrium towards the acetal product. google.com Cyclic acetals, formed using diols such as ethylene glycol, are particularly stable and are frequently used. For example, the reaction with ethylene glycol yields a 1,3-dioxolane derivative. google.com Once the desired transformations on the aromatic ring are complete, the aldehyde can be regenerated by hydrolysis of the acetal under aqueous acidic conditions. The use of the dimethyl acetal of 3,4,5-trimethoxybenzaldehyde as a synthetic precursor highlights the utility of this strategy. researchgate.net

| Protecting Group | Reagents | Catalyst | Deprotection Condition |

|---|---|---|---|

| Cyclic Acetal (1,3-Dioxolane) | Ethylene Glycol | Acid (e.g., TsOH) | Aqueous Acid (e.g., HCl) |

| Acyclic Acetal (Dimethyl Acetal) | Methanol | Acid (e.g., HCl) | Aqueous Acid (e.g., HCl) |

| Cyclic Thioacetal (1,3-Dithiane) | 1,3-Propanedithiol | Lewis Acid (e.g., BF₃·OEt₂) | Hg(II) salts, Oxidative conditions |

Oxidation to Carboxylic Acid Derivatives

The oxidation of the aldehyde functional group in this compound to a carboxylic acid yields 2-bromo-3,4,5-trimethoxybenzoic acid. This transformation is a fundamental process in organic synthesis. While specific studies detailing the oxidation of this compound are not extensively documented in publicly available literature, the reaction is highly feasible based on well-established principles of aldehyde oxidation.

Numerous reagents are capable of effecting this transformation. For instance, the oxidation of the closely related 3,4,5-trimethoxybenzaldehyde to its corresponding benzoic acid has been demonstrated using various oxidants. Standard laboratory oxidizing agents for aldehydes include:

Potassium permanganate (KMnO₄): Often used under basic or acidic conditions, it is a powerful oxidant.

Chromium-based reagents: Reagents like Jones reagent (CrO₃ in sulfuric acid) are effective but raise environmental concerns.

Hydrogen peroxide (H₂O₂): A greener alternative, often used with a catalyst.

Silver(I) oxide (Ag₂O): Used in the Tollens' test, it is a mild and selective oxidant for aldehydes.

A study on the oxidation of various benzaldehydes by Desulfovibrio strains has shown that 3,4,5-trimethoxybenzaldehyde can be biologically oxidized to 3,4,5-trimethoxybenzoic acid. Another relevant example is the synthesis of 2-bromo-4,5-dimethoxybenzoic acid from 2-bromo-4,5-dimethoxybenzaldehyde, which indicates that the presence of a bromine atom ortho to the aldehyde does not impede the oxidation process. Given these precedents, the oxidation of this compound to its carboxylic acid derivative is a predictable and achievable synthetic step.

Table 1: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous NaOH or H₂SO₄, heat | Strong oxidant, can cleave other functional groups. |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp. | Fast and efficient, but toxic chromium waste. |

| Hydrogen Peroxide (H₂O₂) | Aqueous, often with a catalyst | Environmentally friendly, byproduct is water. |

Advanced Carbon-Carbon Bond-Forming Reactions

The carbon-bromine bond in this compound is a key handle for constructing more complex molecular architectures through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon bonds.

Palladium-Catalyzed Stille Cross-Coupling Reactions

The Stille reaction is a versatile method for forming carbon-carbon bonds by coupling an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. Research has demonstrated the successful application of the Stille reaction to this compound, highlighting its utility in synthesizing substituted biaryl compounds.

The mechanism of the Stille reaction has been extensively studied and is understood to proceed through a catalytic cycle involving a Pd(0) species. The generally accepted mechanism consists of three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate. This step involves the insertion of the palladium atom into the carbon-bromine bond.

Transmetalation: The organostannane reagent transfers its organic group to the Pd(II) complex, displacing the bromide. This is often the rate-determining step of the cycle.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

In the specific case of this compound, studies have shown that the reaction can be effectively catalyzed by palladium nanoparticles supported on magnetite (Fe₃O₄) under ligand-free conditions. This heterogeneous catalysis approach is attractive as it allows for easy separation and recycling of the catalyst.

The utility of the Stille reaction is enhanced by its tolerance of a wide range of functional groups on both the organohalide and the organostannane partner. For this compound, successful couplings have been reported with various tributylarylstannanes. This demonstrates that both electron-rich and electron-neutral aryl groups can be efficiently coupled.

A study utilizing a magnetically recoverable Pd/Fe₃O₄ catalyst demonstrated the coupling of this compound with several aryl stannanes in good to excellent yields.

Table 2: Fe₃O₄-Catalyzed Stille Cross-Coupling of this compound with Tributylarylstannanes

| Entry | Aryl Group on Stannane | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 2-phenyl-3,4,5-trimethoxybenzaldehyde | 88 |

| 2 | 4-Methoxyphenyl | 2-(4-methoxyphenyl)-3,4,5-trimethoxybenzaldehyde | 92 |

| 3 | 4-Methylphenyl | 2-(4-methylphenyl)-3,4,5-trimethoxybenzaldehyde | 90 |

| 4 | 3-Methoxyphenyl | 2-(3-methoxyphenyl)-3,4,5-trimethoxybenzaldehyde | 85 |

Data sourced from a study on magnetically recoverable Pd/Fe₃O₄ catalysts.

These results underscore the reaction's robustness, as the electronic nature of the substituent on the organostannane does not significantly hinder the cross-coupling process.

While the aforementioned study highlights successful ligand-free conditions, traditional Stille couplings often rely on ligands to stabilize and activate the palladium catalyst. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the oxidative addition and reductive elimination steps.

Additives can also play a crucial role. Cesium fluoride (CsF) is known to accelerate Stille couplings. Its effect is believed to stem from the fluoride ion's ability to coordinate to the organotin reagent, forming a hypervalent tin species. This species is more nucleophilic and undergoes transmetalation at a faster rate. While not specifically detailed for the this compound system, this is a general strategy to enhance Stille reaction efficiency.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that joins an organoboron species (typically a boronic acid or ester) with an organic halide. It is one of the most widely used cross-coupling reactions due to the stability, low toxicity, and commercial availability of the boron reagents.

While no specific examples of Suzuki-Miyaura reactions with this compound were identified in the surveyed literature, the reaction's general applicability to a wide range of aryl bromides suggests it would be a suitable substrate. The presence of three electron-donating methoxy groups makes the aryl bromide electron-rich, which can sometimes slow the initial oxidative addition step compared to electron-poor systems. Furthermore, the ortho-bromo substituent, flanked by a methoxy group and the aldehyde, presents significant steric hindrance.

However, significant advances in ligand design have enabled the successful coupling of sterically hindered and electron-rich aryl halides. Catalytic systems employing bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups, are specifically designed to overcome these challenges. These ligands promote the formation of a reactive, monoligated Pd(0) species that can more readily undergo oxidative addition with hindered substrates.

Given the substrate's characteristics, a successful Suzuki-Miyaura coupling of this compound would likely require:

A potent palladium catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos, or RuPhos).

A suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) to activate the boronic acid for transmetalation.

An appropriate solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water.

The reaction would be expected to proceed via the standard Suzuki-Miyaura catalytic cycle, analogous to the Stille reaction, involving oxidative addition, transmetalation with the activated boronic acid, and reductive elimination.

Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, stands as a powerful tool for the formation of carbon-carbon bonds. tcichemicals.comnih.gov In the context of this compound, this reaction provides a direct route to biaryl compounds, which are prevalent motifs in medicinal chemistry and materials science.

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an arylboronic acid in the presence of a palladium catalyst and a base. The reactivity of the aryl halide partner in Suzuki-Miyaura coupling generally follows the trend I > Br > Cl. tcichemicals.com The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity. nih.govsemanticscholar.org

A notable example is the regioselective synthesis of 3,4,5-trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde. This transformation highlights the utility of the Suzuki-Miyaura coupling in constructing sterically hindered biaryl systems. The reaction of this compound with (3,4-methylenedioxy-6-nitrophenyl)boronic acid, catalyzed by a palladium complex, selectively forms the C-C bond at the position of the bromine atom. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| (3,4-Methylenedioxy-6-nitrophenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde | Not Reported | researchgate.net |

This table is illustrative and based on the described synthesis. Specific yield data was not provided in the cited abstract.

Regiochemical Considerations in Unsymmetrical Biaryl Synthesis

The synthesis of unsymmetrical biaryls via Suzuki-Miyaura coupling requires careful consideration of the relative reactivity of the coupling partners to control the regiochemical outcome. When a substrate contains multiple potential coupling sites, such as different halogen atoms, the inherent reactivity differences can be exploited for selective functionalization. beilstein-journals.orgmdpi.comnih.gov

In the case of this compound, the primary site for Suzuki-Miyaura coupling is the carbon-bromine bond. The electron-donating methoxy groups and the aldehyde group can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the C-Br bond in the palladium-catalyzed cycle. However, in the absence of other more reactive leaving groups (like iodine or triflate), the coupling is expected to proceed selectively at the brominated position.

The successful synthesis of 3,4,5-trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde serves as a practical example of this regioselectivity. The reaction proceeds without apparent side reactions involving the aldehyde or methoxy groups, demonstrating the chemoselectivity of the Suzuki-Miyaura coupling under appropriate conditions. researchgate.net Factors such as the choice of palladium catalyst and ligands can further enhance this selectivity, minimizing undesired homocoupling of the boronic acid or other side reactions. nih.govrsc.org

Brønsted Acid-Catalyzed Allylboration

Brønsted acid-catalyzed allylboration of aldehydes is a powerful method for the enantioselective synthesis of homoallylic alcohols. nih.govnih.gov This reaction typically involves the activation of an allylboronate reagent by a chiral Brønsted acid, which then reacts with the aldehyde. uniovi.esresearchgate.net The reaction is known for its broad substrate scope, including electron-rich and electron-poor aromatic aldehydes. nih.govuniovi.es

While specific studies on the Brønsted acid-catalyzed allylboration of this compound are not extensively documented in the provided search results, the general applicability of this reaction to substituted aromatic aldehydes suggests its potential utility. The presence of the three methoxy groups makes the aromatic ring electron-rich, and the bromine atom introduces a halogen substituent. Both electron-donating and halogen substituents on the aromatic ring are generally well-tolerated in this type of reaction. uniovi.es

A plausible reaction would involve the treatment of this compound with an allylboronic acid pinacol ester in the presence of a chiral phosphoric acid catalyst, such as TRIP-PA, to yield the corresponding homoallylic alcohol with high enantioselectivity. nih.gov

Table 2: Plausible Brønsted Acid-Catalyzed Allylboration of this compound

| Aldehyde | Allylboronate | Catalyst | Product | Expected Outcome |

| This compound | Allylboronic acid pinacol ester | (R)-TRIP-PA | 1-(2-Bromo-3,4,5-trimethoxyphenyl)but-3-en-1-ol | High yield and enantioselectivity |

This table represents a hypothetical reaction based on the known scope of the Brønsted acid-catalyzed allylboration.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound is a suitable substrate for a variety of other transition metal-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. nih.govacsgcipr.org This reaction would allow for the introduction of a vinyl group at the 2-position of the benzaldehyde ring. For instance, the reaction of this compound with alkenes like styrene or acrylates, in the presence of a palladium catalyst and a base, would yield the corresponding substituted stilbenes or cinnamates. arkat-usa.orgnih.govnih.govresearchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction of an aryl halide with a terminal alkyne. organic-chemistry.orgorganic-chemistry.orgresearchgate.net This method can be employed to introduce an alkynyl moiety onto the this compound core, providing access to precursors for more complex structures. The reaction conditions are generally mild and tolerate a wide range of functional groups. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgnih.govlibretexts.org Applying this reaction to this compound would enable the synthesis of various 2-amino-3,4,5-trimethoxybenzaldehyde derivatives, which are valuable intermediates in pharmaceutical synthesis. acsgcipr.orgnih.govreddit.com The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and accommodating a broad scope of amine coupling partners. nih.gov

Table 3: Overview of Other Potential Transition Metal-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Expected Product Type |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Palladium catalyst (e.g., Pd(OAc)₂) | 2-Vinyl-3,4,5-trimethoxybenzaldehyde derivative |

| Sonogashira Coupling | Terminal Alkyne | Palladium and Copper catalysts | 2-Alkynyl-3,4,5-trimethoxybenzaldehyde derivative |

| Buchwald-Hartwig Amination | Primary or Secondary Amine | Palladium catalyst and Phosphine ligand | 2-Amino-3,4,5-trimethoxybenzaldehyde derivative |

Intramolecular Cyclization and Annulation Reactions

The strategic placement of functional groups on the this compound scaffold through the aforementioned coupling reactions sets the stage for subsequent intramolecular cyclization and annulation reactions, leading to the formation of complex polycyclic and heterocyclic systems.

Formation of Polycyclic Systems and Heterocycles

A key application of derivatives of this compound is in the synthesis of polycyclic aromatic compounds. For instance, the biaryl compound, 3,4,5-trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde, synthesized via Suzuki-Miyaura coupling, serves as a crucial intermediate for the preparation of phenanthridines. researchgate.net The conversion of this biaryl aldehyde into the corresponding phenanthridine likely involves a reductive cyclization of the nitro group with the aldehyde, a common strategy for the synthesis of this class of nitrogen-containing polycyclic aromatic hydrocarbons.

Furthermore, the introduction of other reactive functional groups via cross-coupling can enable various intramolecular annulation strategies. For example, a 2-alkynyl-substituted benzaldehyde, obtained from a Sonogashira coupling, could undergo an intramolecular cyclization to form a substituted naphthalene or other fused ring systems. Similarly, derivatives containing appropriately positioned amine or alcohol functionalities could be used to construct a wide array of fused heterocyclic scaffolds. mdpi.comnih.govbeilstein-journals.org

Advanced Characterization and Spectroscopic Analysis of 2 Bromo 3,4,5 Trimethoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Bromo-3,4,5-trimethoxybenzaldehyde and its derivatives, various NMR methods are employed to gain a comprehensive understanding of their atomic connectivity and spatial arrangement.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides detailed information about the disposition of protons within the molecule. The electron-withdrawing nature of the bromine atom and the aldehyde group, combined with the electron-donating effect of the methoxy (B1213986) groups, results in a distinct chemical shift for each proton.

In a typical ¹H NMR spectrum, the aldehydic proton is the most deshielded, appearing as a singlet at approximately 10.3 ppm. The aromatic region of the spectrum is expected to show a singlet for the lone aromatic proton, anticipated to be in the range of 7.2-7.4 ppm. The three methoxy groups will each produce a singlet, with the two methoxy groups ortho to the bromine atom being chemically equivalent and the one para to the bromine being distinct. These are expected to appear in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CHO | ~10.3 | Singlet | 1H |

| Ar-H | ~7.3 | Singlet | 1H |

| -OCH₃ (C3, C5) | ~3.9 | Singlet | 6H |

| -OCH₃ (C4) | ~3.8 | Singlet | 3H |

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.

For this compound, the carbonyl carbon of the aldehyde group is expected to have the largest chemical shift, typically in the range of 190-195 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbon bearing the bromine atom (C2) being significantly downfield due to the halogen's electronegativity. The carbons attached to the methoxy groups (C3, C4, C5) will also be downfield, while the carbon attached to the aldehyde group (C1) and the protonated carbon (C6) will have distinct shifts. The carbons of the methoxy groups will resonate in the upfield region, typically around 55-65 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CHO | ~192 |

| Ar-C1 | ~130 |

| Ar-C2 (C-Br) | ~120 |

| Ar-C3, C5 (C-OCH₃) | ~155 |

| Ar-C4 (C-OCH₃) | ~145 |

| Ar-C6 (C-H) | ~110 |

| -OCH₃ | ~56-62 |

³¹P NMR for Phosphorous-Containing Derivatives

For phosphorous-containing derivatives of this compound, such as phosphonates, ³¹P NMR spectroscopy is a powerful tool for characterization. The chemical shift in ³¹P NMR is highly sensitive to the oxidation state and coordination environment of the phosphorus atom.

A common method for introducing a phosphorus group is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an aryl halide. In the case of this compound, the bromine atom can be substituted with a phosphonate (B1237965) group to form a diethyl (2-formyl-3,4,5-trimethoxyphenyl)phosphonate derivative. The ³¹P NMR spectrum of such a phosphonate would be expected to show a single resonance, with a chemical shift characteristic of an aryl phosphonate, typically in the range of +10 to +25 ppm (relative to 85% H₃PO₄). The coupling between the phosphorus nucleus and the protons on the adjacent ethyl groups would also be observable in the proton-coupled ³¹P NMR spectrum.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule, which is particularly useful for complex structures.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For a derivative of this compound, COSY would be used to confirm through-bond coupling between adjacent protons, although in the parent compound, the aromatic proton is isolated.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link the aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, and the methoxy protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary carbons. For instance, the aldehydic proton would show correlations to the C1 and C6 carbons of the aromatic ring. The aromatic proton would show correlations to the adjacent carbons, and the methoxy protons would correlate with the aromatic carbons to which they are attached.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The most prominent peak would be the C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1680-1700 cm⁻¹. The C-H stretching of the aldehyde is also characteristic, appearing as two weak bands around 2820 and 2720 cm⁻¹. The aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy groups would result in strong absorptions between 1000 and 1300 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | ~3100-3000 | Medium |

| C-H stretch (aldehyde) | ~2820, ~2720 | Weak |

| C=O stretch (aldehyde) | ~1700-1680 | Strong |

| C=C stretch (aromatic) | ~1600-1400 | Medium-Strong |

| C-O stretch (ether) | ~1300-1000 | Strong |

| C-Br stretch | <800 | Medium-Strong |

FT-Raman Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, providing a detailed fingerprint of its structure. For this compound, the FT-Raman spectrum is characterized by specific bands corresponding to the vibrations of its functional groups and aromatic backbone.

Analysis of related compounds, such as 2,4,5-trimethoxybenzaldehyde, provides insight into the expected spectral features. researchgate.net The vibrational spectrum is dominated by contributions from the benzene (B151609) ring, the aldehyde group, and the methoxy groups.

Key vibrational modes anticipated for this compound include:

Carbonyl (C=O) Stretching: A strong and characteristic band for the aldehyde group, typically observed in the region of 1680-1700 cm⁻¹. The position of this band can be influenced by electronic effects of the substituents on the benzene ring.

Aromatic C-C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the vibrations of the benzene ring.

C-H Stretching: Vibrations of the aromatic C-H bond and the aliphatic C-H bonds of the methoxy and aldehyde groups appear in the 2800-3100 cm⁻¹ range.

C-O Stretching: Bands associated with the stretching of the C-O bonds of the three methoxy groups are expected in the 1000-1300 cm⁻¹ region.

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is typically found in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and intensities, which aids in the precise assignment of the experimental FT-Raman bands. researchgate.netresearchgate.net

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| C-H (Aromatic) Stretch | 3000 - 3100 | Benzene Ring |

| C-H (Aliphatic) Stretch | 2800 - 3000 | -CHO, -OCH₃ |

| C=O Stretch | 1680 - 1700 | Aldehyde |

| C-C (Aromatic) Stretch | 1400 - 1600 | Benzene Ring |

| C-O Stretch | 1000 - 1300 | Methoxy |

| C-Br Stretch | 500 - 600 | Bromo |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. For this compound (C₁₀H₁₁BrO₄), the presence of bromine is a key isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of almost equal intensity.

The theoretical exact masses for the molecular ions are:

[M]⁺ for C₁₀H₁₁⁷⁹BrO₄: 273.9895 u

[M+2]⁺ for C₁₀H₁₁⁸¹BrO₄: 275.9875 u

The observation of this isotopic pattern with the correct mass difference and intensity ratio in an HRMS spectrum confirms the presence of one bromine atom in the molecule and validates its elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is highly effective for assessing the purity of this compound and identifying any volatile impurities or byproducts from its synthesis. psu.edu

In a typical GC-MS analysis, the sample is vaporized and separated on a chromatographic column. The retention time (RT) is a characteristic property for the compound under specific GC conditions. As the compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

The mass spectrum of this compound would show the molecular ion peaks (as described in HRMS) and various fragment ions. The fragmentation pattern is crucial for structural confirmation. researchgate.net Expected fragmentation pathways for this molecule would involve the loss of functional groups such as:

Loss of a hydrogen atom (-1 u)

Loss of a methyl group (-15 u) from a methoxy group

Loss of a formyl radical (-29 u) from the aldehyde group

Loss of a methoxy radical (-31 u)

Loss of the bromine atom (-79 or -81 u)

The presence of unexpected peaks in the gas chromatogram would indicate impurities, and their corresponding mass spectra can be used to identify their structures, which is critical for quality control.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected Exact Mass (u) | Notes |

| [M]⁺ | C₁₀H₁₁⁷⁹BrO₄ | 273.9895 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | C₁₀H₁₁⁸¹BrO₄ | 275.9875 | Molecular ion with ⁸¹Br |

| [M-CH₃]⁺ | C₉H₈⁷⁹BrO₄ | 258.9633 | Loss of a methyl group |

| [M-CHO]⁺ | C₉H₈⁷⁹BrO₄ | 245.9789 | Loss of a formyl radical |

| [M-OCH₃]⁺ | C₉H₈⁷⁹BrO₃ | 242.9684 | Loss of a methoxy radical |

X-ray Crystallography

Single Crystal X-ray Diffraction for Molecular Geometry and Absolute Configuration

To perform single crystal X-ray diffraction, a high-quality single crystal of this compound is required. nih.gov The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis yields the electron density map of the unit cell, from which the atomic positions can be determined.

The data obtained from single crystal X-ray diffraction allows for the precise measurement of:

Bond Lengths: The distances between bonded atoms, such as C-C bonds in the aromatic ring, C=O of the aldehyde, C-O of the methoxy groups, and the C-Br bond.

Bond Angles: The angles between adjacent bonds, which define the geometry of the molecule.

Torsion Angles: These angles describe the conformation of the molecule, particularly the orientation of the aldehyde and methoxy groups relative to the benzene ring. For instance, it can be determined whether these groups are planar with the ring or twisted out of the plane.

For chiral molecules, this technique can also be used to determine the absolute configuration. Although this compound itself is not chiral, this method is indispensable for derivatives that are.

Studies on similar substituted benzaldehydes show that the aldehyde and methoxy groups are often nearly coplanar with the aromatic ring to maximize conjugation, though steric hindrance from bulky ortho-substituents can cause them to twist. scielo.br

Analysis of Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules interact with each other in the solid state. mdpi.com These intermolecular interactions govern the crystal packing and influence the material's physical properties. rsc.org For this compound, several types of non-covalent interactions are expected to play a role in the crystal lattice formation. nih.gov

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds can form between the C-H bonds of the aromatic ring or methoxy groups and the oxygen atom of the aldehyde or methoxy groups of neighboring molecules. rsc.org

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms (like oxygen) on adjacent molecules. This type of interaction, denoted as C-Br···O, can be a significant structure-directing force.

π-π Interactions: The aromatic rings of adjacent molecules can stack on top of each other. These interactions can be in a face-to-face or offset (slipped-stack) arrangement.

C-H···π Interactions: A C-H bond from one molecule can interact with the electron-rich π-system of the aromatic ring of a neighboring molecule. researchgate.net

The combination of these weak interactions creates a stable, three-dimensional supramolecular architecture. Analysis of the crystal structure allows for the identification and characterization of these packing motifs.

Table 3: Common Intermolecular Interactions in Substituted Benzaldehydes

| Interaction Type | Description | Typical Distance Range (Å) |

| C-H···O | Weak hydrogen bond between a C-H donor and an oxygen acceptor. | 2.2 - 3.2 (H···O) |

| C-Br···O | Halogen bond between a bromine atom and an oxygen acceptor. | 2.8 - 3.5 (Br···O) |

| π-π Stacking | Interaction between aromatic rings. | 3.3 - 3.8 (Centroid-to-centroid) |

| C-H···π | Interaction of a C-H bond with a π-system. | 2.5 - 3.0 (H to ring centroid) |

Computational Chemistry and Theoretical Studies on 2 Bromo 3,4,5 Trimethoxybenzaldehyde

Density Functional Theory (DFT) Calculations

DFT calculations would provide a foundational understanding of the molecule's electronic structure. Researchers typically employ specific functionals (like B3LYP) and basis sets (such as 6-311++G(d,p)) to solve approximations of the Schrödinger equation for the molecule.

Quantum Chemical Descriptors and Reactivity Indices

From the calculated HOMO and LUMO energies, a range of global reactivity descriptors can be derived. These quantum chemical descriptors provide quantitative measures of a molecule's reactivity and stability. They include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Without dedicated computational studies on 2-Bromo-3,4,5-trimethoxybenzaldehyde, the specific values for these parameters and the detailed findings for each analytical section remain unavailable. While it is possible to extrapolate general characteristics from similar molecules, a scientifically accurate and detailed report as requested cannot be generated at this time.

Fukui Functions for Electrophilic and Nucleophilic Sites

There are no available studies that have calculated the Fukui functions for this compound. Such calculations would be instrumental in identifying the specific atomic sites most susceptible to electrophilic and nucleophilic attack, thereby providing a theoretical basis for predicting its chemical reactivity and regioselectivity in reactions. This analysis involves the calculation of condensed Fukui functions (fk+, fk-, fk0) for each atom in the molecule.

Global Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud distortion.

Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

Without dedicated computational studies, a data table summarizing these values for this compound cannot be constructed.

Conformational Analysis and Potential Energy Surfaces

A formal conformational analysis of this compound, including the generation of its potential energy surface, is not present in the current body of scientific literature. Such an analysis would involve systematically rotating the rotatable bonds (e.g., the C-C bond between the aromatic ring and the aldehyde group, and the C-O bonds of the methoxy (B1213986) groups) to identify the most stable conformers and the energy barriers between them. This information is critical for understanding the molecule's three-dimensional structure and its influence on physical and chemical properties.

Comparison of Experimental and Theoretical Data

Due to the lack of published theoretical calculations for this compound, a direct comparison between experimental and theoretical data is not possible. Such a comparison is a standard validation procedure in computational chemistry, where calculated parameters (such as bond lengths, bond angles, dihedral angles, and vibrational frequencies) are benchmarked against experimental data, typically obtained from X-ray crystallography and spectroscopic techniques (e.g., FT-IR, Raman). This comparison helps to assess the accuracy of the chosen computational method and level of theory.

Research Applications and Synthetic Utility of 2 Bromo 3,4,5 Trimethoxybenzaldehyde

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of multiple functional groups on the aromatic ring of 2-Bromo-3,4,5-trimethoxybenzaldehyde makes it a powerful building block for the construction of intricate molecular frameworks. The aldehyde functionality allows for chain elongation and the introduction of various substituents, while the bromo-substituent provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through cross-coupling reactions.

Building Block for Pharmaceutical Intermediates and Analogs

The 3,4,5-trimethoxybenzoyl moiety is a recurring structural motif in a number of pharmaceutical agents. The parent compound, 3,4,5-trimethoxybenzaldehyde (B134019), is a known intermediate in the synthesis of drugs such as the antibacterial agent trimethoprim. mdpi.comsafrole.com The introduction of a bromine atom at the 2-position, as in this compound, offers a strategic advantage for the synthesis of pharmaceutical analogs. This bromo-substituent can be readily transformed or replaced using a variety of modern synthetic methods, including palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of chemical diversity into the molecule. nih.govnih.govresearchgate.net This approach is crucial in medicinal chemistry for the generation of compound libraries to explore structure-activity relationships (SAR) and optimize the pharmacological properties of a lead compound. While direct evidence of its use in the synthesis of a marketed drug is not prevalent in the literature, its potential as a precursor for novel bioactive molecules is significant. For instance, the synthesis of bioactive 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives highlights the utility of bromo-methoxy substituted benzaldehydes in generating compounds with potential therapeutic applications. nih.gov

Synthesis of Complex Molecules with Defined Architectures

The construction of complex molecules with well-defined three-dimensional structures is a central theme in organic synthesis, particularly in the pursuit of new materials and therapeutics. This compound serves as an excellent starting material for such endeavors due to the orthogonal reactivity of its functional groups. The aldehyde can be used in a variety of classic carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and reductions to the corresponding alcohol, to build up a carbon skeleton. Simultaneously, the bromo-group can be selectively targeted in cross-coupling reactions to introduce aryl, alkyl, or other functional groups. This allows for a stepwise and controlled assembly of complex molecular architectures. The synthesis of biaryl lignans (B1203133), for example, showcases the strategic use of this compound to create specific, defined structures with potential biological activity.

Preparation of α-Aminophosphonates and their Analogs

α-Aminophosphonates are an important class of compounds that are considered structural analogs of α-amino acids and exhibit a wide range of biological activities. mdpi.comnih.gov A common method for their synthesis is the Kabachnik-Fields reaction, a one-pot, three-component condensation of an aldehyde, an amine, and a dialkyl phosphite (B83602). mdpi.comnih.gov Research has demonstrated the successful synthesis of α-aminophosphonates containing both a bromo-substituent and a 3,4,5-trimethoxybenzyl group through a solvent-free Kabachnik-Fields reaction. mdpi.comnih.gov In this study, 3,4,5-trimethoxybenzaldehyde was reacted with a bromoaniline and a dialkyl phosphite. mdpi.comnih.gov This work strongly suggests the feasibility of using this compound as the aldehyde component in a similar three-component reaction to directly synthesize α-aminophosphonates with the bromine atom on the benzaldehyde-derived portion of the molecule. Such compounds are of interest for screening for potential biological activities.

| Aldehyde Component | Amine Component | Phosphorus Component | Product Class |

|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | p- or m-Bromoaniline | Dialkyl Phosphite | α-Aminophosphonates with bromo and trimethoxybenzyl groups |

Divergent Preparation of Cytotoxic Biaryls and Lignans

Biaryl lignans are a class of natural products that have attracted significant interest due to their potential cytotoxic activity against various cancer cell lines. A key step in the synthesis of these molecules is often the formation of a biaryl bond. In an attempt to synthesize a key intermediate for cytotoxic biaryl lignans, namely 3,4,5-trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde, researchers explored the use of this compound in a Stille cross-coupling reaction. The reaction was attempted with tributyl-(4,5-methylenedioxy-2-nitrophenyl)stannane. However, the desired coupling product was not obtained under conventional Stille coupling conditions (CuCN/Pd(PPh3)4/THF, 65°C), nor when promoting the reaction with the addition of CsF (Cul/CsF/Pd(PPh3)4/DMF, 45°C) or with an electron-rich phosphine (B1218219) ligand (Cul/CsF/PdCl2/P(t-Bu)3/DMF, 45°C). This lack of reactivity was attributed to the steric hindrance and electronic effects of the methoxy (B1213986) group at the 3-position of the 2-bromobenzaldehyde. This is a significant research finding as it provides valuable information on the limitations of certain cross-coupling strategies with this particular substrate.

| Catalyst System | Additives | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| Pd(PPh3)4 | CuCN | THF | 65°C | Unsuccessful |

| Pd(PPh3)4 | Cul/CsF | DMF | 45°C | Unsuccessful |

| PdCl2/P(t-Bu)3 | Cul/CsF | DMF | 45°C | Unsuccessful |

Development of Novel Synthetic Reagents and Methodologies

Beyond its role as a building block, this compound can also be employed in the development of new synthetic methods and reagents. Its well-defined structure and predictable reactivity make it a useful substrate for testing the scope and limitations of new catalytic systems.

Catalyst Development for Cross-Coupling Reactions

While this compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, there is no evidence in the reviewed scientific literature to suggest that it has been used as a precursor for the synthesis of a catalyst itself, for example, as a ligand or a ligand precursor. Its utility in this context is primarily as a test substrate to evaluate the efficiency and scope of newly developed catalytic systems. The presence of both an electron-donating methoxy group and a sterically demanding ortho-bromo substituent provides a challenging yet informative substrate for assessing the performance of novel catalysts in cross-coupling reactions. jocpr.comcnr.it

Future Directions in Synthetic and Mechanistic Research

The unique structural features of this compound, namely its electron-rich aromatic ring, sterically hindered aldehyde, and reactive bromo group, position it as a valuable substrate for future investigations in synthetic and mechanistic chemistry. The following subsections outline promising avenues of research that could leverage this compound to develop novel chemical methodologies.

Exploration of Asymmetric Synthesis Utilizing the Compound

Asymmetric synthesis, which focuses on the selective production of one stereoisomer, is a cornerstone of modern pharmaceutical and materials science. nih.gov While specific applications of this compound in this field are not yet extensively documented, its structure offers several theoretical opportunities for future exploration.

One potential research direction involves using the aldehyde group as a prochiral handle for asymmetric transformations. The development of catalytic systems that can achieve enantioselective additions to the carbonyl group would provide access to a range of chiral secondary alcohols. These alcohols are valuable intermediates in the synthesis of complex bioactive molecules.

Another avenue is the development of chiral ligands derived from the this compound scaffold. P-chiral phosphine ligands, for instance, are highly effective in a variety of transition-metal-catalyzed asymmetric reactions. nih.govtcichemicals.com Future work could focus on transforming the aldehyde and utilizing the bromo-position to construct novel, rigid phosphine ligands. The electronic properties imparted by the trimethoxy substitution pattern could modulate the efficacy of the resulting metal complexes in asymmetric catalysis.

Table 1: Potential Asymmetric Transformations Involving this compound

| Transformation Type | Potential Reagent/Catalyst System | Resulting Chiral Moiety |

| Asymmetric Aldol Addition | Chiral proline or metal-based catalysts (e.g., Ti, Zn) with chiral ligands | β-Hydroxy carbonyl compound |

| Asymmetric Allylation/Crotylation | Chiral allylboron or allylsilane reagents | Homoallylic alcohol |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes (e.g., with BINAP) | Chiral primary alcohol |

| Derivatization into Chiral Ligands | Multi-step synthesis involving phosphine introduction and resolution | P-chiral phosphine ligands |

These potential applications represent fertile ground for research, aiming to create new stereoselective methodologies and expand the toolbox of synthetic chemists.

Development of Greener Synthetic Pathways and Sustainable Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netesrapublications.com Future research involving this compound could focus on integrating these principles into its synthesis and subsequent transformations.

Current synthetic routes to related benzaldehydes often rely on traditional solvents and reagents. google.com A key future direction would be the development of pathways that utilize environmentally benign solvents (like water or ethanol), renewable feedstocks, and energy-efficient reaction conditions. rsc.orgchemmethod.com For instance, replacing hazardous heavy metal oxidants in aldehyde synthesis with methods using atmospheric oxygen and organic catalysts would represent a significant advancement. misericordia.edu The use of concentrated solar radiation or microwave irradiation as alternative energy sources could also lead to shorter reaction times and reduced energy consumption. chemijournal.com

Furthermore, the application of biodegradable and reusable catalysts, such as those derived from natural sources like lemon juice or chitosan, could make reactions involving this compound more sustainable. rsc.orgchemijournal.com Research could explore one-pot, multi-component reactions starting from this compound, which would improve atom economy and reduce waste by minimizing intermediate purification steps. chemijournal.com

Table 2: Comparison of Hypothetical Traditional vs. Greener Synthetic Approaches

| Parameter | Traditional Approach (Hypothetical) | Greener Approach (Future Goal) |

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Ethanol, or solvent-free conditions |

| Catalyst | Stoichiometric heavy metal reagents | Catalytic amounts of reusable, non-toxic catalysts (e.g., biocatalysts, supported nanoparticles) |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Solar energy |

| Waste Generation | Significant solvent and reagent waste | Minimized waste through atom-efficient reactions and catalyst recycling |

By focusing on these areas, chemists can develop more sustainable methods for synthesizing and utilizing this compound and its derivatives.

Mechanistic Studies of Novel Transformations Involving the Compound

The presence of an aryl bromide functionality makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. While the general mechanisms of these reactions are well-established, detailed mechanistic studies on sterically hindered and electron-rich substrates like this compound are lacking.

Future research could provide valuable mechanistic insights into how the electronic and steric profile of this compound influences the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.govwildlife-biodiversity.com Computational studies and kinetic experiments could elucidate the precise role of the ortho-bromo and multiple methoxy substituents on reaction rates and catalyst stability. researchgate.net

Moreover, this compound could serve as a platform for discovering and understanding novel chemical transformations. For example, investigating its reactivity in dual-catalytic systems, where two different metals cooperatively catalyze a reaction, could lead to new synthetic methods. nih.gov Mechanistic studies would be crucial to unravel the complex interplay between the catalysts and the substrate. Understanding these reaction pathways at a molecular level is essential for optimizing reaction conditions and expanding their applicability to other complex molecules. wildlife-biodiversity.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.